![molecular formula C15H28N4O4 B14119704 (1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid](/img/structure/B14119704.png)
(1S,2S,3S,4R)-3-[(1R)-1-Acetamido-2-ethylbutyl]-4-[(diaminomethylene)amino]-2-hydroxycyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H28N4O4 Peramivir . It is a cyclopentane derivative and functions as a neuraminidase inhibitor, which is used primarily as an antiviral agent against influenza viruses. Peramivir is particularly effective against both influenza A and B viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peramivir is synthesized through a multi-step process involving the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of various functional groups. The key steps include:
Cyclization: Formation of the cyclopentane ring.
Functional Group Introduction: Addition of acetamido, ethylbutyl, guanidino, and hydroxy groups.
Purification: Crystallization and purification to obtain the final product.
Industrial Production Methods
Industrial production of Peramivir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reaction setups to produce significant quantities.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Packaging: Proper packaging to maintain stability and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Peramivir undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of Peramivir with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Peramivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopentane derivatives.
Biology: Investigated for its effects on viral replication and inhibition.
Medicine: Employed as an antiviral agent in the treatment of influenza.
Industry: Utilized in the development of antiviral drugs and formulations.
Mecanismo De Acción
Peramivir exerts its effects by inhibiting the activity of neuraminidase, an enzyme found on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus. The molecular targets include the active sites of neuraminidase, where Peramivir binds and blocks the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Oseltamivir: A widely used antiviral agent that also targets neuraminidase.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Uniqueness
Peramivir is unique due to its high efficacy and selectivity for neuraminidase, as well as its ability to be administered intravenously, making it suitable for severe cases of influenza where oral administration is not feasible .
Propiedades
Fórmula molecular |
C15H28N4O4 |
|---|---|
Peso molecular |
328.41 g/mol |
Nombre IUPAC |
(1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m0/s1 |
Clave InChI |
XRQDFNLINLXZLB-ZOLYEBIHSA-N |
SMILES isomérico |
CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C |
SMILES canónico |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


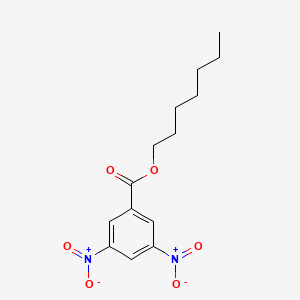



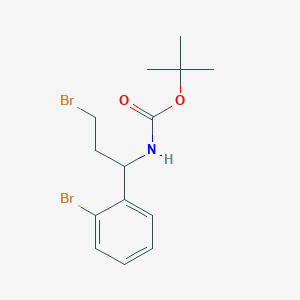
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
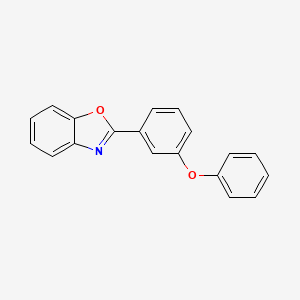
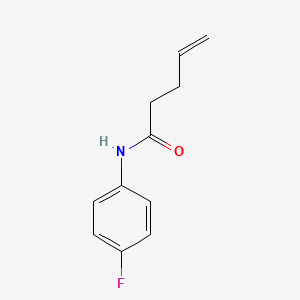

![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
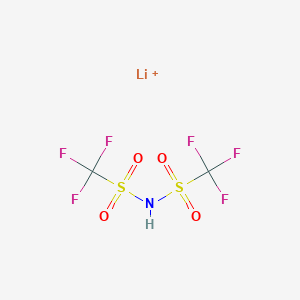
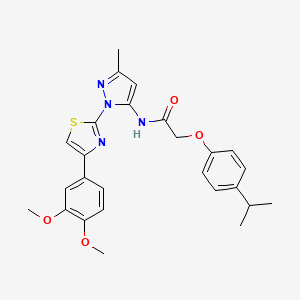
![Dibutyl 16-[2,6-di(propan-2-yl)phenyl]-3,12-bis(4-methoxyphenoxy)-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14119702.png)
